

## Preclinical Data for DNDI-6510: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6510 |           |
| Cat. No.:            | B15604605 | Get Quote |

Disclaimer: Initial information suggested **DNDI-6510** as a candidate for leishmaniasis. However, extensive preclinical data analysis reveals that **DNDI-6510** (also known as (S)-x38) was developed by the open-science consortium COVID Moonshot as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) for the treatment of COVID-19.[1][2][3] Its development was ultimately discontinued due to preclinical toxicology findings.[1][4] This guide presents the preclinical data for **DNDI-6510** in its correct therapeutic context as a potential antiviral for COVID-19.

### **Executive Summary**

**DNDI-6510** emerged from the COVID Moonshot initiative as a potent, non-covalent, isoquinoline-based inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][3] The compound demonstrated significant antiviral activity in vitro against various SARS-CoV-2 variants of concern and showed efficacy in preclinical in vivo infection models.[1][5] Despite a promising efficacy and safety profile in early studies, development was halted.[3][5] The discontinuation was due to the discovery of rodent-specific PXR-linked auto-induction of metabolism, which prevented the achievement of relevant plasma exposure levels in multi-day toxicology studies.[1][2][4]

#### **Mechanism of Action**

**DNDI-6510** functions by non-covalently binding to the active site of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by



cleaving viral polyproteins into functional non-structural proteins necessary for viral replication. By inhibiting Mpro, **DNDI-6510** prevents this processing, thereby halting viral replication.[2][6]



Click to download full resolution via product page

Caption: DNDI-6510 inhibits the SARS-CoV-2 Main Protease (Mpro).

#### In Vitro Activity

**DNDI-6510** was extensively profiled in various in vitro assays to determine its potency and selectivity against viral proteases and in cell-based antiviral models.



#### **Enzymatic Assays**

The compound showed high potency against SARS-CoV-2 Mpro and some activity against the Mpro from SARS-CoV-1. Its activity against other coronavirus Mpro enzymes was significantly weaker.[1]

| Table 1: Enzymatic Inhibition of Coronavirus<br>Main Proteases by DNDI-6510 |                                    |  |
|-----------------------------------------------------------------------------|------------------------------------|--|
| Target Protease                                                             | IC50 (μM)                          |  |
| SARS-CoV-2 Mpro                                                             | 0.04                               |  |
| SARS-CoV-1 Mpro                                                             | Active (exact value not specified) |  |
| MERS-CoV Mpro                                                               | >20                                |  |
| OC43 Mpro                                                                   | 7.78                               |  |
| HKU1 Mpro                                                                   | 5.73                               |  |
| 229E Mpro                                                                   | >20                                |  |
| NL63 Mpro                                                                   | >20                                |  |
| Data sourced from bioRxiv preprint.[1]                                      |                                    |  |

### **Cellular Antiviral Activity**

**DNDI-6510** demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in cellular assays.[1] It was noted to have clear cellular activity in line with the approved Mpro inhibitor nirmatrelvir.[3]

#### **Preclinical Pharmacokinetics**

Pharmacokinetic (PK) properties were assessed in multiple species to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]



| Table 2: Pharmacokinetic Parameters of DNDI-6510 in Preclinical Species |                      |           |
|-------------------------------------------------------------------------|----------------------|-----------|
| Species                                                                 | Parameter            | Value     |
| Rat                                                                     | Oral Bioavailability | Up to 37% |
| Dog                                                                     | Oral Bioavailability | >100%     |
| Data sourced from bioRxiv preprint.[1]                                  |                      |           |

Despite good oral bioavailability, a key challenge identified was high metabolic clearance in rodents, which was addressed during lead optimization.[1] Further studies revealed that continuous exposure above the cellular EC90 was necessary for in vivo antiviral efficacy.[2]

# In Vivo Efficacy and Toxicology Efficacy Models

To overcome the rapid, rodent-specific metabolism of **DNDI-6510**, in vivo efficacy studies were conducted using specialized mouse models.[1] These included co-dosing with a broad-spectrum CYP inhibitor (1-aminobenzotriazole, ABT) or using metabolically humanized mice (8HUM), both of which resulted in significantly improved drug exposure.[2] In these models, **DNDI-6510** demonstrated efficacy in reducing viral loads in SARS-CoV-2 infection.[5]

#### **Toxicology and Discontinuation**

During multi-day, repeat-dose toxicology studies in two rodent species, a significant auto-induction of metabolism was observed.[4] This was identified as a rodent-specific, PXR-linked induction of cytochrome P450 enzymes (specifically CYP3A4).[1] This auto-induction made it impossible to maintain efficacious plasma concentrations of the drug with repeat dosing, preventing a full toxicological assessment at relevant exposure levels.[1][2] This finding led to the discontinuation of the preclinical development of **DNDI-6510**.[4]

# Experimental Protocols Mpro Enzymatic Inhibition Assay (General Protocol)



The potency of inhibitors against SARS-CoV-2 Mpro is commonly determined using a Förster Resonance Energy Transfer (FRET) assay.[7]

- Reagents: Recombinant Mpro enzyme, a fluorogenic peptide substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher, assay buffer (e.g., Trisbased buffer, pH 7.3), and the test compound (**DNDI-6510**).[8]
- Procedure:
  - The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., DNDI-6510) in a microplate well for a defined period (e.g., 30 minutes) to allow for binding.[9]
  - 2. The FRET peptide substrate is added to initiate the enzymatic reaction.
  - 3. If the enzyme is active (not inhibited), it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
  - 4. Fluorescence is measured over time using a plate reader at appropriate excitation and emission wavelengths.
  - 5. The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### In Vivo Efficacy Study (General Protocol for a SARS-CoV-2 Mouse Model)

Efficacy studies typically use mouse models susceptible to SARS-CoV-2, such as SCID mice or mice genetically modified to express the human ACE2 receptor.[10][11]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. biorxiv.org [biorxiv.org]
- 2. Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COVID Moonshot | DNDi [dndi.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 2023 R&D portfolio in review: Pandemic preparedness | DNDi [dndi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ebiohippo.com [ebiohippo.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Using in vivo animal models for studying SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Data for DNDI-6510: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604605#preclinical-data-for-dndi-6510]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com